molecular formula C15H27NO4 B11925192 tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 470668-99-6

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B11925192
CAS No.: 470668-99-6
M. Wt: 285.38 g/mol
InChI Key: KAOHOKXHLIOZPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO4. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an ethoxy-oxopropyl group and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl 3-oxopropanoate under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the ethyl 3-oxopropanoate, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethoxy-oxopropyl group, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group to an alcohol.

  • Substitution: : The piperidine ring can undergo substitution reactions with electrophiles. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

  • Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate has a wide range of scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules.

  • Biology: : The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its interactions with biological molecules provide insights into enzyme function and inhibition.

  • Medicine: : Research into the compound’s potential therapeutic applications is ongoing. It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

  • Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The piperidine ring and the ethoxy-oxopropyl group play crucial roles in binding to the active site of the enzyme, leading to changes in enzyme activity.

Comparison with Similar Compounds

tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-oxopiperidine-1-carboxylate: : This compound has a similar piperidine ring structure but lacks the ethoxy-oxopropyl group. It is used in similar applications but may have different reactivity and properties.

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: : This compound has a similar structure but with a different substitution pattern on the piperidine ring. It is used in organic synthesis and has applications in medicinal chemistry.

  • tert-Butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate: : This compound contains an amino group in place of the ethoxy group. It is used in biochemical research and has different reactivity compared to this compound.

Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.

Properties

IUPAC Name

tert-butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)10-9-12-8-6-7-11-16(12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHOKXHLIOZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448963
Record name tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470668-99-6
Record name tert-Butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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